2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-18-10-6-7-13-20(18)26-21(19-11-4-2-5-12-19)16-24-23(26)28-17-22(27)25-14-8-3-9-15-25/h2,4-7,10-13,16H,3,8-9,14-15,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBIQNRKJUVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)N3CCCCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile.
Thioether formation: The imidazole derivative can be reacted with a thiol compound under basic conditions to form the thioether linkage.
Piperidine attachment: The final step involves the reaction of the thioether intermediate with a piperidine derivative under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can undergo reduction under hydrogenation conditions to form a dihydroimidazole derivative.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to its unique structural properties. Key areas of focus include:
- Antimicrobial Activity : In vitro studies have demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, potentially through metal ion chelation by the imidazole ring.
- Antiviral Activity : Preliminary studies indicate antiviral properties against RNA viruses, particularly in inhibiting the papain-like protease (PLpro) domain of SARS-CoV-2, with an effective concentration (EC50) around 1.1 µM.
Biological Research
The compound's biological activities extend beyond antimicrobial properties:
- Cytotoxicity : Safety evaluations through hemolytic assays indicate low hemolytic activity (% lysis ranging from 3.23% to 15.22%) and non-cytotoxicity with IC50 values exceeding 60 µM, suggesting a favorable safety profile for further development.
Material Science
In addition to its biological applications, the compound serves as a building block in the synthesis of more complex molecules. Its unique chemical reactivity allows for the development of novel materials and chemical manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives of imidazole compounds, including the target compound. The results indicated that it exhibited superior activity compared to several reference drugs, highlighting its potential as a lead compound in drug development .
Case Study 2: Antiviral Mechanism
In research focused on antiviral mechanisms, the compound was tested against SARS-CoV-2 proteases. Results showed that it could effectively inhibit viral replication at low concentrations, positioning it as a candidate for further antiviral drug development.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, modulating their activity. The thioether and piperidine groups might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Core Heterocyclic Modifications
- Imidazole vs. Tetrazole Derivatives: The compound shares structural similarities with 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (). Tetrazoles are more polar and may exhibit distinct pharmacokinetic profiles.
- Substituent Variations: At Position 1: The o-tolyl group (ortho-methylphenyl) in the target compound contrasts with 4-methylphenyl in 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (). At Position 2: The thioether-linked piperidin-1-yl ethanone moiety distinguishes it from compounds like 1-phenylethan-1-one derivatives (), where a phenyl group replaces the piperidine. Piperidine enhances solubility due to its basic nitrogen, whereas phenyl groups increase hydrophobicity.
Key Reaction Pathways
- Thioether Formation: The target compound’s synthesis likely involves a nucleophilic substitution between a 2-chloroethanone precursor and a thiol-containing imidazole, analogous to the method described for 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (). Potassium carbonate is commonly used as a base to deprotonate the thiol and facilitate the reaction.
- Piperidine Incorporation: Similar to 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (), the piperidine moiety is introduced via reaction of a chloroethanone intermediate with piperidine in acetonitrile. Yields depend on steric effects; bulkier substituents (e.g., o-tolyl) may reduce reaction efficiency compared to less hindered analogs.
Physicochemical Properties
Solubility and Stability
- Piperidine vs. Alternative Substituents: The piperidin-1-yl group improves aqueous solubility relative to non-polar substituents like phenacyl (). However, the o-tolyl group’s hydrophobicity may counterbalance this effect.
Enzyme Inhibition Potential
- COX Inhibition :
The structurally related 2-((5-phenyl-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide () exhibits COX1/2 inhibitory activity, suggesting that the imidazole-thio scaffold is pharmacologically relevant. The target compound’s piperidine moiety may enhance bioavailability compared to thiazole-containing analogs. - Electronic Effects :
Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but may reduce binding affinity. The o-tolyl group’s electron-donating methyl group could modulate these effects.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Biological Activity
The compound 2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an organic molecule characterized by its unique structural features, including an imidazole ring, a thioether linkage, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 391.5 g/mol. The structure includes a thioether functional group, which enhances its reactivity and biological activity. The presence of the imidazole ring is noteworthy as it has been associated with various biological functions, including enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 1206998-35-7 |
Antimicrobial Activity
Research indicates that compounds containing imidazole and thioether groups often exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus. The mechanism typically involves the disruption of bacterial cell walls or interference with essential metabolic pathways.
In a comparative study, derivatives of imidazole were synthesized and tested for their antimicrobial efficacy, revealing that modifications to the thioether group could enhance activity against resistant bacterial strains .
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented, with various studies highlighting their ability to induce apoptosis in cancer cells. The compound has been explored for its potential to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
A notable case study involved the synthesis of similar thioether-containing compounds that demonstrated cytotoxic effects on several cancer cell lines. These compounds were shown to interact with specific molecular targets, leading to reduced cell viability and increased apoptosis rates .
The biological activity of This compound is primarily attributed to its ability to bind to specific enzymes or receptors within target cells. This binding can inhibit enzymatic activity or alter receptor signaling pathways, resulting in various biological effects:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or proliferation.
- Receptor Modulation : It can modulate receptor activity, potentially impacting signaling pathways involved in cell growth and survival.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thioether derivatives against Staphylococcus aureus and Escherichia coli. Compounds similar to the target compound showed inhibition zones ranging from 10 mm to 20 mm, indicating moderate to high efficacy .
- Cytotoxicity Against Cancer Cells : In vitro tests on human cancer cell lines revealed that certain derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis through caspase activation .
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions, including imidazole ring formation, substitution with o-tolyl/phenyl groups, and thioether linkage. Key parameters include:
- Temperature control : Optimal ranges (e.g., 60–80°C) prevent side reactions during cyclization .
- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity .
- Catalysts : Triethylamine or K₂CO₃ facilitates thioester formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., o-tolyl methyl at δ 2.3 ppm, imidazole protons at δ 7.1–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 447.18) .
- FTIR : C=S stretch (~650 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ confirm functional groups .
Q. What initial biological screening approaches are recommended?
- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., ATP-binding site competition) .
Advanced Research Questions
Q. How do reaction mechanisms differ between substituents (e.g., o-tolyl vs. p-tolyl) in analogous compounds?
- Steric effects : o-Tolyl groups hinder nucleophilic attack at the imidazole C2 position, reducing reaction rates by ~30% compared to p-tolyl derivatives .
- Electronic effects : Electron-donating methyl groups (o-tolyl) increase imidazole ring electron density, altering regioselectivity in substitution reactions .
Q. How can contradictory data in biological activity studies be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., NIH/3T3 for non-cancerous controls) to distinguish selective toxicity .
- Metabolite profiling : LC-MS identifies degradation products (e.g., piperidine ring oxidation) that may confound results .
- Structural analogs : Compare with derivatives lacking the thioether group to isolate pharmacophore contributions .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Phosphate esterification of the piperidine moiety increases aqueous solubility by 5× .
- Nanoparticle encapsulation : PEG-PLGA formulations enhance bioavailability (e.g., 80% release over 24h in PBS) .
Q. How does computational modeling predict target binding modes?
- Molecular docking : AutoDock Vina identifies potential interactions with kinase ATP pockets (e.g., hydrogen bonding with piperidine carbonyl) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
Methodological Challenges
Q. What are the limitations in scaling up synthesis for preclinical studies?
- Batch variability : Impurity profiles shift with scale; optimize via continuous flow reactors (residence time ~30 min) .
- Yield optimization : Microwave-assisted synthesis improves imidazole cyclization yields from 60% to 85% .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent libraries : Synthesize analogs with halogens (F, Cl) at phenyl positions to modulate logP and binding affinity .
- Thioether replacements : Replace sulfur with sulfoxide/sulfone to evaluate redox-sensitive activity .
Q. What analytical methods resolve enantiomeric impurities in chiral derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers (Rₐ >1.5) .
- Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–250 nm .
Data Interpretation and Validation
Q. How do in vitro and in vivo pharmacokinetic profiles correlate?
- Microsomal stability : Rat liver microsomes (RLM) assays show t₁/₂ = 45 min; correlate with in vivo clearance (CL = 12 mL/min/kg) .
- Plasma protein binding : Equilibrium dialysis reveals 92% binding, requiring dose adjustments in efficacy models .
Q. What statistical models address variability in biological replicates?
- ANOVA with Tukey post-hoc : Identifies significant differences (p<0.05) in dose-response curves across triplicates .
- QSAR modeling : Partial least squares (PLS) regression links logD values (1.8–3.2) to cytotoxicity (R² = 0.76) .
Ethical and Technical Compliance
Q. What protocols ensure reproducibility in interdisciplinary studies?
- Standard operating procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere for thiols) .
- Data sharing : Deposit spectral data in PubChem (CID: [Insert]) or ChEMBL for community validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
